2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6,8-trimethylimidazo[1,5-a]pyrimidine with piperidine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the disruption of cellular signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Another related compound with different substitution patterns.
Piperidinyl-imidazoles: Compounds with a piperidine ring attached to an imidazole core.
Uniqueness
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and an imidazo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88875-21-2 |
---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2,6,8-trimethyl-4-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)18-12(3)16-11(2)14(18)15-10/h9H,4-8H2,1-3H3 |
InChI Key |
UXASMTWFQNERDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)N3CCCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.